(4-Aminophenyl)methanesulfonic acid
Overview
Description
(4-Aminophenyl)methanesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of methanesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with an amino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)methanesulfonic acid typically involves the sulfonation of aniline (4-aminobenzene) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the following steps:
Sulfonation Reaction: Aniline is reacted with methanesulfonic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminophenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group can participate in acid-base reactions, affecting the compound’s reactivity and solubility.
Comparison with Similar Compounds
Methanesulfonic Acid: A simpler analog without the aromatic ring and amino group.
Benzenesulfonic Acid: Similar structure but lacks the amino group.
p-Toluenesulfonic Acid: Contains a methyl group instead of an amino group.
Uniqueness: (4-Aminophenyl)methanesulfonic acid is unique due to the presence of both the amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Biological Activity
(4-Aminophenyl)methanesulfonic acid (also known as 4-aminobenzenesulfonic acid or p-aminobenzenesulfonic acid ) is a sulfonic acid derivative of an amino compound. It has garnered attention due to its potential biological activities, particularly in immunological and pharmacological contexts. This article synthesizes available research findings, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . It features an amino group (-NH2) attached to a phenyl ring that is further substituted with a methanesulfonic acid group (-SO3H). This structure contributes to its solubility and reactivity in biological systems.
Research indicates that this compound exhibits biological activity primarily through:
- Chemotactic Properties : It acts as a chemoattractant for immune cells, particularly neutrophils. This property is crucial for the activation and mobilization of immune responses during inflammation .
- Cell Signaling : The compound interacts with specific receptors on immune cells, leading to enhanced chemotaxis and phagocytosis. This is mediated through intracellular signaling pathways that mobilize calcium ions and activate various downstream effects.
Antiproliferative Effects
Studies have shown that this compound has antiproliferative effects against various cancer cell lines. For instance, it was evaluated against colorectal adenocarcinoma cells, showing significant growth inhibition at low concentrations .
Cell Line | IC50 (µM) |
---|---|
Colorectal Adenocarcinoma SW620 | 0.25 |
Breast Cancer Cell Lines | Varies |
Antitrypanosomal Activity
The compound has also been investigated for its potential against the protozoan parasite Trypanosoma brucei, which causes African sleeping sickness. Its derivatives have demonstrated promising activity, suggesting that modifications to the core structure could enhance efficacy against this parasite .
Case Studies and Research Findings
- Study on Immune Modulation : A study highlighted the role of this compound in modulating immune responses in vitro. The findings indicated increased chemotaxis of neutrophils in response to this compound, supporting its potential use in therapies aimed at enhancing immune function during infections or inflammatory diseases.
- Antiproliferative Screening : A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound displayed varying degrees of cytotoxicity, with some exhibiting IC50 values in the nanomolar range against specific cancer types . These findings underscore the need for further exploration into structure-activity relationships.
- Therapeutic Applications : The compound's ability to enhance immune responses makes it a candidate for therapeutic applications in conditions such as chronic inflammation or cancer therapy, where modulation of the immune system is beneficial .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
N-formyl-Met-Leu-Phe | Chemoattractant | 0.15 |
Trp-Lys-Tyr-Met-Val-Met-NH2 | Immune Modulation | 0.10 |
This compound | Antiproliferative/Antitrypanosomal | 0.25 |
This comparison illustrates that while this compound possesses significant biological activities, other compounds may offer enhanced potency or specificity.
Properties
IUPAC Name |
(4-aminophenyl)methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGHJWKPZQIOSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50980641 | |
Record name | (4-Aminophenyl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50980641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6387-28-6 | |
Record name | (4-Aminophenyl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50980641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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